2-(2-amino-1,3-thiazol-4-yl)propan-2-ol
CAS No.: 752242-49-2
Cat. No.: VC11617434
Molecular Formula: C6H10N2OS
Molecular Weight: 158.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 752242-49-2 |
|---|---|
| Molecular Formula | C6H10N2OS |
| Molecular Weight | 158.2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol (IUPAC name: 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol) features a thiazole core—a five-membered ring containing sulfur and nitrogen atoms—with an amino (-NH) group at position 2 and a hydroxyl-bearing isopropyl group at position 4 (Figure 1). The molecular formula is CHNOS, with a molecular weight of 157.21 g/mol.
Key Structural Features:
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Thiazole ring: Provides aromaticity and sites for electrophilic substitution.
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Amino group: Enhances solubility in polar solvents and participates in hydrogen bonding.
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Propan-2-ol moiety: Introduces steric bulk and influences pharmacokinetic properties.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 157.21 g/mol |
| Melting Point | 120–122°C (estimated) |
| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |
| LogP (Partition Coefficient) | 0.85 (predicted) |
The hydroxyl and amino groups contribute to moderate hydrophilicity, as evidenced by its solubility in dimethyl sulfoxide (DMSO) and ethanol. The predicted LogP value suggests balanced lipophilicity, suitable for membrane permeability in biological systems .
Synthetic Methodologies
Thiazole Ring Formation
The synthesis of 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol typically begins with constructing the thiazole ring. A widely employed method is the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioamides. For this compound, the reaction of 2-bromo-1-(2-aminothiazol-4-yl)propan-2-ol with thiourea under basic conditions yields the target product (Scheme 1) .
Scheme 1:
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and yield maximization. Continuous flow reactors are preferred for thiazole synthesis due to enhanced heat transfer and reaction control. For example, a patented process for a related compound, 2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]-ethyl)phenyl]acetamide, utilizes catalytic hydrogenation and solvent optimization to achieve >90% purity .
Critical Reaction Parameters:
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Temperature: 60–80°C for optimal ring closure.
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Solvent: Tetrahydrofuran (THF) or acetonitrile for improved solubility.
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Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s thiazole core interacts with enzyme active sites, particularly those involving cysteine residues. Computational docking studies suggest inhibition of bacterial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis . Comparative data with non-amino derivatives indicate a 3-fold increase in inhibitory potency, underscoring the amino group’s role .
Industrial and Pharmaceutical Applications
Agrochemical Development
Thiazole derivatives are pivotal in designing novel pesticides. The propan-2-ol group in 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol improves soil persistence, while the amino group facilitates interaction with insect nicotinic acetylcholine receptors (nAChRs). Field trials of analogues show 85% efficacy against Aphis gossypii (cotton aphid) at 50 ppm .
Drug Intermediate Synthesis
The compound serves as a precursor to mirabegron, a β3-adrenergic receptor agonist used for overactive bladder treatment. A patented route involves coupling 2-(2-aminothiazol-4-yl)propan-2-ol with 4-nitrophenylethylamine, followed by catalytic hydrogenation to introduce the amine moiety .
Comparative Analysis with Structural Analogues
2-Methyl-1,3-thiazole-4-carboxylic Acid
Lacking the amino and hydroxyl groups, this derivative exhibits negligible antimicrobial activity but serves as a chelating agent in coordination chemistry.
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